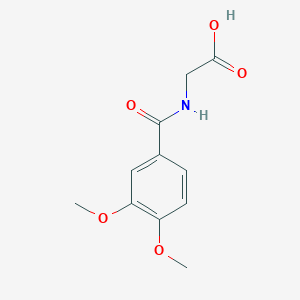

(3,4-二甲氧基-苯甲酰氨基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds closely related to “(3,4-Dimethoxy-benzoylamino)-acetic acid” involves multi-step chemical reactions starting from base chemical structures. For instance, ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates have been synthesized through reactions involving hippuric acid in acetic anhydride, highlighting the versatility of benzoylamino derivatives in synthesizing complex molecules with significant biological activities (Mosti et al., 1994).

Molecular Structure Analysis

The molecular structure of derivatives similar to “(3,4-Dimethoxy-benzoylamino)-acetic acid” has been elucidated through various analytical techniques. For instance, compounds like 4-methyl-2-(o-tolylamino)benzoic acid have been characterized by single-crystal X-ray diffraction, revealing significant details about their crystal structure and molecular orientation (Liu & Long, 2023).

Chemical Reactions and Properties

The chemical reactivity and transformations of benzoylamino derivatives play a crucial role in synthesizing a wide range of heterocyclic systems. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate has shown versatility in reacting with carbocyclic and heterocyclic 1,3-diketones, leading to the formation of compounds with potential local anesthetic and platelet antiaggregating activities (Ornik et al., 1990).

Physical Properties Analysis

The physical properties of benzoylamino derivatives, including “(3,4-Dimethoxy-benzoylamino)-acetic acid,” such as solubility, melting points, and crystalline structure, have been studied to understand their behavior in different environments. The synthesis and crystalline properties of compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate provide insights into the structural features that influence their physical characteristics (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for undergoing various chemical transformations, are fundamental to understanding the applications and handling of “(3,4-Dimethoxy-benzoylamino)-acetic acid” derivatives. Research into the reactivity of ethyl esters of 2-(benzoylamino) (1-R-2-oxoindoline-3-ylidene) acetic acids, for example, has revealed insights into their potential nootropic and anabolic activities, providing a foundation for future applications (Kolisnyk et al., 2018).

科学研究应用

1. 抗癌干细胞的抗肿瘤活性

巴特、阿尔-德菲扬和阿尔-奥马尔 (2016) 的一项研究探索了 (3,4-二甲氧基-苯甲酰氨基)-乙酸的衍生物对癌干细胞的抗肿瘤活性。这些化合物在体外表现出显着的抗增殖作用,并在裸鼠实验中抑制了 LOVO 异种移植瘤的生长。

2. 反应性和生物活性

科利斯尼克等人 (2018) 研究了 2-(苯甲酰氨基)(1-R-2-氧代吲哚啉-3-亚甲基) 乙酸的酯的反应性,显示了它们的生物活性特性,包括促智和抗缺氧活性 (科利斯尼克、斯维奇尼科娃、维尼克、科利斯尼克和阿尔图霍夫, 2018).

3. 合成和结构分析以用于各种应用

一些研究集中于 (3,4-二甲氧基-苯甲酰氨基)-乙酸衍生物的合成和结构分析,用于各种科学应用。例如,托马斯等人 (2002) 探索了具有邻苯二酚和间苯二酚取代基的富电子芪的氧化内酯化,这些取代基是该化合物的类似物 (托马斯、李、帕拉伊达萨图、韦伯和阿旺, 2002)。同样,利什凯维奇 (2002) 研究了其衍生物对人癌细胞系的体外抗增殖活性 (利什凯维奇, 2002).

4. 催化和化学转化

还对 (3,4-二甲氧基-苯甲酰氨基)-乙酸衍生物在催化和化学转化中的作用进行了研究。帕滕海默 (2004) 研究了 3,4-二甲氧基甲苯(一种相关化合物)的需氧氧化,重点介绍了这些反应中不寻常的特性和机理 (帕滕海默, 2004)。

5. 缓蚀性能

查菲克等人 (2020) 探索了使用 (3,4-二甲氧基-苯甲酰氨基)-乙酸衍生物作为缓蚀剂,证明了它们在酸性溶液中保护低碳钢的有效性 (查菲克、查乌伊基、拉加兹、萨尔吉、巴斯卡、马尔祖基、巴特、阿里、汗和郑, 2020)。

未来方向

The compound “(3,4-Dimethoxy-benzoylamino)-acetic acid” is used in various scientific research applications. Future research may focus on its potential uses in the synthesis of valuable natural products and organic compounds . Additionally, compounds related to it have shown potential in cancer treatment, suggesting possible future directions in medical research .

属性

IUPAC Name |

2-[(3,4-dimethoxybenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-8-4-3-7(5-9(8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAFLXWXUIESMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357623 |

Source

|

| Record name | (3,4-Dimethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxy-benzoylamino)-acetic acid | |

CAS RN |

59893-89-9 |

Source

|

| Record name | (3,4-Dimethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)